Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate
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Overview
Description
Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which is esterified with methanol under acidic conditions to form methyl anthranilate.
Chloroacetylation: Methyl anthranilate is then reacted with chloroacetyl chloride to produce methyl 2-chloroacetamido benzoate.
Cyclization: The chloro compound undergoes cyclization with ammonium thiocyanate to form the quinazolinone core.
Chlorination: The final step involves chlorination at the 6 and 8 positions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have enhanced biological activities or different pharmacological properties .
Scientific Research Applications
Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetate
- N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms at the 6 and 8 positions enhances its antifungal and antibacterial properties compared to other quinazolinone derivatives .
Properties
IUPAC Name |
methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-18-9(16)4-15-5-14-10-7(11(15)17)2-6(12)3-8(10)13/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOJPMZEKQKNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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